![molecular formula C8H12F2O2 B3102985 2-Cyclohexyl-2,2-difluoroacetic acid CAS No. 142977-61-5](/img/structure/B3102985.png)
2-Cyclohexyl-2,2-difluoroacetic acid
Overview
Description
2-Cyclohexyl-2,2-difluoroacetic acid is a fluorinated carboxylic acid compound . It is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms . The compound has a molecular weight of 178.18 .
Molecular Structure Analysis
The IUPAC name for 2-Cyclohexyl-2,2-difluoroacetic acid is cyclohexyl(difluoro)acetic acid . The InChI code for this compound is 1S/C8H12F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h6H,1-5H2,(H,11,12) .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Scientific Research Applications
Chemical Synthesis
2-Cyclohexyl-2,2-difluoroacetic acid is used in the chemical industry for various synthesis processes . It’s a versatile compound that can be used to create a wide range of other chemicals .
Pharmaceutical Research
This compound is often used in pharmaceutical research due to its unique properties . It can be used in the development of new drugs and therapies .
Biotechnology
In the field of biotechnology, 2-Cyclohexyl-2,2-difluoroacetic acid is used in various applications. For example, it can be used in the production of biofuels and other bioproducts .
Material Science
2-Cyclohexyl-2,2-difluoroacetic acid can be used in the development of new materials. Its unique properties make it a valuable resource in material science .
Environmental Science
In environmental science, this compound can be used in studies related to pollution and environmental degradation . It can help scientists understand the impact of certain chemicals on the environment .
Analytical Chemistry
2-Cyclohexyl-2,2-difluoroacetic acid can be used as a mobile phase additive for the separation of mAb tryptic peptides . It provides unique selectivity and the ability to afford low adduct mass spectra .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known to be used as a reagent in suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, suggesting that its targets may be related to this process.
Mode of Action
In the context of Suzuki–Miyaura coupling, 2-Cyclohexyl-2,2-difluoroacetic acid likely interacts with its targets through a process of transmetalation . This involves the transfer of an organoboron group from the boron atom to a metal atom, typically palladium
Biochemical Pathways
Given its use in suzuki–miyaura coupling, it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its role in suzuki–miyaura coupling suggests that it may contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context.
properties
IUPAC Name |
2-cyclohexyl-2,2-difluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h6H,1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEMJDCNRYXDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2,2-difluoroacetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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